molecular formula C22H22FN3O2 B11344645 (4-Benzylpiperazin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone

(4-Benzylpiperazin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11344645
M. Wt: 379.4 g/mol
InChI Key: WNTNAPHBRGWLRT-UHFFFAOYSA-N
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Description

1-BENZYL-4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

The synthesis of 1-BENZYL-4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as 3-fluoro-4-methylphenyl derivatives and nitriles under acidic or basic conditions.

    Attachment of the piperazine moiety: The oxazole intermediate is then reacted with benzylpiperazine in the presence of coupling reagents like EDCI or DCC to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-BENZYL-4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The fluorinated phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-BENZYL-4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the oxazole ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules. Compared to these, 1-BENZYL-4-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to the presence of both the fluorinated phenyl group and the oxazole ring, which can confer distinct biological properties and potential therapeutic benefits.

Some similar compounds are:

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H22FN3O2/c1-16-7-8-18(13-19(16)23)21-14-20(24-28-21)22(27)26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3

InChI Key

WNTNAPHBRGWLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)F

Origin of Product

United States

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